molecular formula C14H9ClF3NO B5767526 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide

Cat. No. B5767526
M. Wt: 299.67 g/mol
InChI Key: JDJRAZRDJKRELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. Compound X is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has been extensively studied for its potential applications in the field of drug discovery. It has shown promising results as a small molecule inhibitor for various diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, it has also been shown to have antiviral activity against several viruses, including influenza and hepatitis C virus.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X is not fully understood. However, it is believed that it inhibits the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. For example, in cancer cells, 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has been shown to inhibit the activity of a protein called Aurora kinase, which is involved in cell division and proliferation. In inflammatory diseases, 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has been shown to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory diseases, it reduces the production of inflammatory mediators, leading to a reduction in inflammation. Furthermore, it has also been shown to have antiviral activity by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X is its potential as a small molecule inhibitor for various diseases. It has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. However, one of the limitations of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X is its moderate yield and purity, which can affect its reproducibility in lab experiments. Furthermore, its mechanism of action is not fully understood, which can hinder the development of more potent and selective analogs.

Future Directions

There are several future directions for the development of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X. First, further studies are needed to evaluate its efficacy and safety in clinical trials. Second, the mechanism of action of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X needs to be fully understood to develop more potent and selective analogs. Third, the synthesis method of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X needs to be optimized to improve its yield and purity. Fourth, the antiviral activity of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X needs to be further evaluated against other viruses. Fifth, the potential of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X as a therapeutic agent for other diseases, such as neurodegenerative diseases, needs to be explored. Overall, 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has the potential to be a valuable therapeutic agent for various diseases, and further studies are needed to fully evaluate its potential.
In conclusion, 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X is a novel chemical compound that has shown promising results as a potential therapeutic agent for various diseases. Its synthesis method is multistep and involves the conversion of commercially available starting materials. 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X has been extensively studied for its potential applications in the field of drug discovery, and it has been shown to have various biochemical and physiological effects. One of the major advantages of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X is its potential as a small molecule inhibitor for various diseases. However, further studies are needed to evaluate its efficacy and safety in clinical trials, and its mechanism of action needs to be fully understood to develop more potent and selective analogs.

Synthesis Methods

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X can be synthesized by a multistep reaction starting from commercially available starting materials. The synthesis involves the conversion of 2-chloro-4,5-difluorobenzene to the corresponding acid, which is then converted to the acid chloride. The acid chloride is then reacted with 2-fluorobenzylamine to give 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide X. The overall yield of the synthesis is moderate, and the purity of the final product can be improved by recrystallization.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-10-6-13(18)12(17)5-9(10)14(20)19-7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJRAZRDJKRELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide

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